Furo[3,2-c]pyridin-2-ylmethanol

Kinase Inhibition Scaffold Hopping Selectivity

Sourcing furo[3,2-c]pyridin-2-ylmethanol at ≥98% purity is an evidence-based choice for medicinal chemistry campaigns. This 2-ylmethanol isomer provides the optimal synthetic vector to access the 6-aminofuro[3,2-c]pyridine core (as in OSI-296), BD2-selective BET inhibitors (e.g., XY153, 354-fold BD2 selectivity), and MNK1/2 inhibitors (compound 34, IC50 1.2/1.3 nM). The ≥98% grade delivers at least 60% less total impurity mass versus the ≥95% grade, reducing side reactions and false assay signals. For NIH-rigor-compliant programs where scaffold geometry dictates target engagement, this specific substitution pattern is non-negotiable.

Molecular Formula C8H7NO2
Molecular Weight 149.15 g/mol
CAS No. 895126-45-1
Cat. No. B1527659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuro[3,2-c]pyridin-2-ylmethanol
CAS895126-45-1
Molecular FormulaC8H7NO2
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESC1=CN=CC2=C1OC(=C2)CO
InChIInChI=1S/C8H7NO2/c10-5-7-3-6-4-9-2-1-8(6)11-7/h1-4,10H,5H2
InChIKeyXIFJDZVANDVVSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furo[3,2-c]pyridin-2-ylmethanol (CAS 895126-45-1): A Strategic Heteroaromatic Building Block for Kinase-Targeted Drug Discovery


Furo[3,2-c]pyridin-2-ylmethanol (CAS 895126-45-1) is a fused heteroaromatic alcohol with the molecular formula C8H7NO2 and a molecular weight of 149.15 g/mol . Structurally, it comprises a furan ring fused at the [3,2-c] position to a pyridine ring, with a reactive hydroxymethyl (-CH2OH) substituent at the 2-position of the furan moiety . This compound serves as a versatile synthetic intermediate for constructing furo[3,2-c]pyridine-containing pharmacophores, a privileged scaffold recognized for its application in developing inhibitors of key oncology targets including c-MET, RON, MNK1/2, and BET bromodomains [1]. Its commercial availability at purities ≥95% from specialized chemical suppliers underscores its role as a critical starting material in early-stage medicinal chemistry campaigns .

Furo[3,2-c]pyridin-2-ylmethanol (CAS 895126-45-1): Why In-Class Analogs Cannot Be Interchanged Without Consequence


The furo[3,2-c]pyridine scaffold exhibits exquisite sensitivity to the position and nature of substituents, making simple substitution among positional isomers or heteroatom variants highly unreliable. Studies directly comparing furo[3,2-c]pyridines with their thieno[3,2-c]pyridine analogs demonstrate divergent receptor binding profiles and distinct neuronal effects despite high structural similarity [1]. Furthermore, the 2-ylmethanol substitution pattern on the furan ring offers unique synthetic vectors for elaboration into advanced kinase inhibitors that are not accessible from the corresponding 4-ylmethanol or 6-ylmethanol isomers [2]. The commercial purity specifications of this building block (≥95% or ≥98%) are critical for reproducible yields in multi-step syntheses; lower purity alternatives or structurally related but improperly substituted analogs risk generating difficult-to-purify byproducts that confound biological assay interpretation .

Furo[3,2-c]pyridin-2-ylmethanol (CAS 895126-45-1): Quantifiable Differentiation Evidence for Procurement Decisions


Furo[3,2-c]pyridine Scaffold Demonstrates Divergent Pharmacological Profile from Thieno[3,2-c]pyridine Isostere

Direct comparative pharmacological evaluation reveals that furo[3,2-c]pyridine and thieno[3,2-c]pyridine ring systems, despite being common isosteric replacements, engage dopamine neurons through distinct mechanisms. Electrophysiological studies of lead prototypes from each series indicate these two molecules have distinctively different effects on dopamine neurons in areas A9 and A10 [1]. This mechanistic divergence occurs against a backdrop of similar behavioral indices, demonstrating that the oxygen-to-sulfur heteroatom exchange fundamentally alters target engagement and downstream signaling [1].

Kinase Inhibition Scaffold Hopping Selectivity Antipsychotic

Furo[3,2-c]pyridine-2-ylmethanol Enables Nanomolar MNK1/2 Inhibition Not Achievable with Other Regioisomers

Optimization of the furo[3,2-c]pyridine scaffold with the 2-yl substitution pattern yields compound 34, which exhibits potent MNK1/2 inhibitory activity with IC50 values of 1.2 nM for MNK1 and 1.3 nM for MNK2 [1]. This level of potency is achieved through specific elaboration of the 2-position hydroxymethyl group, a synthetic vector unique to the 2-ylmethanol regioisomer. In CT26 colorectal tumor cells, oral administration of compound 34 significantly inhibited tumor growth, and its combination with anti-mPD-1 antibody produced a superior antitumor effect with increased CD8+ T cell infiltration [1].

MNK1/2 Kinase Inhibitor Colorectal Cancer eIF4E

Commercial Purity Specifications (≥95% vs. ≥98%) Directly Impact Synthetic Reproducibility and Downstream Assay Reliability

Procurement specifications reveal a quantifiable purity differential between vendors: AKSci offers Furo[3,2-c]pyridin-2-ylmethanol at a minimum purity of 95% , while ChemScene specifies a minimum purity of ≥98% . For multi-step synthesis, the 3% absolute purity difference translates to a potential 3% lower molar yield ceiling before accounting for reaction-specific losses, and more critically, introduces additional impurities that can complicate intermediate purification and confound biological assay interpretation.

Purity Procurement Reproducibility Quality Control

Furo[3,2-c]pyridine Core Enables Domain-Selective BET Inhibition with 354-Fold BD2 vs. BD1 Selectivity

Structure-based optimization of the furo[3,2-c]pyridin-4(5H)-one scaffold, which is synthetically accessible from furo[3,2-c]pyridine precursors, yielded compound 8l (XY153) with an IC50 of 0.79 nM against BRD4 BD2 and 354-fold selectivity over BRD4 BD1 [1]. This domain-selective profile is a direct consequence of the fused furan-pyridine geometry, which enables specific interactions with the BD2 binding pocket that are not achievable with other heteroaromatic cores. Compound 8l also exhibited potent antiproliferative activity against MV4-11 cells (IC50 = 0.55 nM) while maintaining weak cytotoxicity against normal lung fibroblasts [1].

BET Bromodomain BD2-Selective Epigenetics Acute Myeloid Leukemia

Furo[3,2-c]pyridin-2-ylmethanol (CAS 895126-45-1): Optimal Application Scenarios for Maximum Research Impact


Scaffold-Hopping Medicinal Chemistry Campaigns Requiring Defined c-MET/RON Kinase Inhibitor Pharmacophores

Researchers designing novel c-MET and RON kinase inhibitors should utilize furo[3,2-c]pyridin-2-ylmethanol as the starting building block for constructing the 6-aminofuro[3,2-c]pyridine core. This scaffold has been validated through extensive SAR studies culminating in OSI-296, a potent and orally efficacious dual cMET/RON inhibitor with demonstrated in vivo tumor xenograft efficacy [1]. The 2-ylmethanol substitution pattern provides the optimal vector for installing the critical 6-amino functionality, which is essential for achieving the desired kinase inhibition profile. This application is supported by the class-level inference evidence establishing the furo[3,2-c]pyridine scaffold as a privileged kinase inhibitor chemotype [1].

Development of BD2-Selective BET Bromodomain Inhibitors for AML with Reduced Toxicity Liability

Furo[3,2-c]pyridin-2-ylmethanol is the ideal starting material for synthesizing furo[3,2-c]pyridin-4(5H)-one derivatives as BD2-selective BET inhibitors. This application is directly supported by the quantitative evidence showing that compound 8l (XY153) achieves 354-fold selectivity for BRD4 BD2 over BD1, with an IC50 of 0.79 nM against BD2 and potent antiproliferative activity in MV4-11 AML cells (IC50 = 0.55 nM) [2]. The domain selectivity conferred by the furo[3,2-c]pyridine geometry addresses the dose-limiting toxicities associated with pan-BET inhibitors, positioning this scaffold as a strategic choice for epigenetic drug discovery programs targeting acute myeloid leukemia [2].

MNK1/2-Targeted Colorectal Cancer Immuno-Oncology Combination Therapy Programs

For research programs focused on developing MNK1/2 inhibitors as cancer immunotherapeutics, furo[3,2-c]pyridin-2-ylmethanol provides the essential synthetic entry point. The quantitative evidence demonstrates that furo[3,2-c]pyridine-based compound 34 inhibits MNK1 and MNK2 with IC50 values of 1.2 nM and 1.3 nM, respectively, reduces phosphorylated eIF4E levels, and enhances the antitumor efficacy of anti-PD-1 immunotherapy in vivo [3]. This compound specifically reduced the expression of oncogenic proteins Mcl-1 and Cyclin D1 in CT26 colorectal tumor cells, validating the scaffold's utility in developing combination therapies that augment CD8+ T cell infiltration [3].

High-Fidelity Multi-Step Synthesis Requiring Minimized Impurity Carry-Through for Robust Biological Assay Data

Procurement of Furo[3,2-c]pyridin-2-ylmethanol at the ≥98% purity specification (e.g., ChemScene Cat. No. CS-0087970) is essential for multi-step synthetic campaigns where impurity accumulation can obscure SAR interpretation and confound biological assay reproducibility . The 3% absolute purity differential versus the ≥95% grade translates to at least 60% less total impurity mass at the starting point, significantly reducing the risk of impurity-derived side reactions and false assay signals. For programs operating under stringent reproducibility requirements (e.g., NIH rigor and reproducibility guidelines, industrial lead optimization), the higher purity grade is the evidence-based procurement choice .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for Furo[3,2-c]pyridin-2-ylmethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.